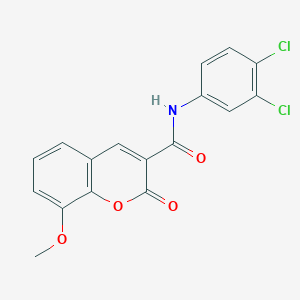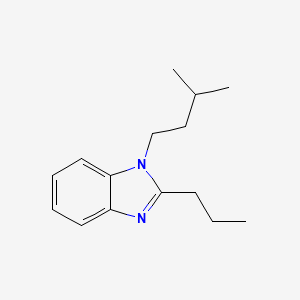![molecular formula C18H20N2O2 B6023560 N-[5-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B6023560.png)
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. This compound has been found to have various biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.
作用機序
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide exerts its biological activities by binding to and activating the adenosine A3 receptor, which is found on various immune cells and cancer cells. Activation of this receptor leads to the activation of various signaling pathways, including the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways ultimately lead to the various biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation. Additionally, this compound has been found to enhance the activity of regulatory T cells and suppress the activity of effector T cells, leading to immunomodulatory effects. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been found to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-[5-(isobutyrylamino)-2-methylphenyl]benzamide. One area of research could be the development of more potent and selective adenosine A3 receptor agonists. Additionally, research could focus on the development of more effective delivery methods for this compound, such as the use of nanoparticles or liposomes. Another area of research could be the investigation of the potential use of this compound in combination with other anti-inflammatory, immunomodulatory, or anti-cancer drugs. Finally, research could focus on the investigation of the potential use of this compound in various disease models, such as inflammatory bowel disease, rheumatoid arthritis, or cancer.
合成法
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylphenol with isobutyryl chloride to form N-(2-methyl-5-hydroxyphenyl)isobutyramide. This compound is then reacted with 4-nitrobenzoyl chloride to form this compound.
科学的研究の応用
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has immunomodulatory effects by enhancing the activity of regulatory T cells and suppressing the activity of effector T cells. Additionally, this compound has been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
N-[2-methyl-5-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)17(21)19-15-10-9-13(3)16(11-15)20-18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCIXXGRNSDXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6023498.png)
![4-{[(3-hydroxyphenyl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6023502.png)

![3-(1H-pyrazol-1-yl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B6023508.png)
![2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6023517.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6023518.png)
![4-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B6023528.png)
![1-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B6023548.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6023549.png)
![1-(4-ethylphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6023552.png)
![6-[3-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6023558.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6023566.png)
